(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
CAS No.: 178408-16-7
Cat. No.: VC21351206
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one - 178408-16-7](/images/no_structure.jpg)
Specification
CAS No. | 178408-16-7 |
---|---|
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |
Standard InChI | InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9- |
Standard InChI Key | KSTKBIKZMQMAMQ-XFXZXTDPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C |
SMILES | CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C |
Introduction
Chemical Structure and Identifiers
Molecular Structure and Representation
The molecular structure of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one features several important structural elements that contribute to its chemical behavior and potential biological activity. The central piperazine ring provides a scaffold for the attached functional groups, while the (3Z) stereochemical designation indicates a specific spatial arrangement around the double bond at the 3-position . This stereochemistry is particularly important as it determines the three-dimensional configuration of the molecule, which can significantly influence its interactions with biological targets.
The compound can be represented through various chemical notations:
Representation Type | Notation |
---|---|
SMILES | CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C |
InChI | InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9- |
InChIKey | KSTKBIKZMQMAMQ-XFXZXTDPSA-N |
Chemical Identifiers and Synonyms
This compound is registered in chemical databases with specific identifiers that allow for its unambiguous identification:
Identifier Type | Value |
---|---|
CAS Number | 178408-16-7 |
PubChem CID | 6449086 |
Molecular Formula | C₁₄H₁₆N₂O₂ |
Wikidata | Q76389596 |
The compound is also known by several synonyms:
-
2-Piperazinone, 1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-
-
1-Methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)piperazinone
-
Piperazinone, 1-methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)-
Physical and Chemical Properties
Basic Physical Properties
The physical properties of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one provide insights into its behavior in different environments and its potential applications in research and development:
Property | Value | Significance |
---|---|---|
Molecular Weight | 244.29 g/mol | Medium-sized molecule, potentially favorable for drug-like properties |
State at Room Temperature | Solid (presumed based on structure) | Affects handling and formulation strategies |
Color | Not specified in available data | - |
Odor | Not specified in available data | - |
Computed Properties
Several computed properties provide additional insights into the compound's potential behavior in biological systems:
Property | Value | Significance |
---|---|---|
XLogP3-AA | 1.6 | Indicates moderate lipophilicity, suggesting potential for membrane permeability |
Hydrogen Bond Donor Count | 1 | Contributes to potential interactions with biological targets |
Hydrogen Bond Acceptor Count | 3 | Enhances capacity for molecular recognition in biological systems |
Rotatable Bond Count | 2 | Suggests limited conformational flexibility |
Topological Polar Surface Area | 49.4 Ų | Within the range considered favorable for oral bioavailability |
Exact Mass | 244.121177757 Da | Useful for mass spectrometric identification |
Complexity | 368 | Indicates a moderate level of structural complexity |
Defined Bond Stereocenter Count | 1 | The (Z) configuration at the specified position |
The combination of these properties suggests that (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one may possess favorable drug-like characteristics, as it appears to balance lipophilicity and hydrophilicity in a manner potentially conducive to biological activity .
Supplier | Catalog Reference | Available Quantities | Price Range (as of 2023) |
---|---|---|---|
GlpBio | GF52173 | Sample solutions (25 μL, 10 mM) | Not specified |
CymitQuimica | IN-DA0025ZT | 100 mg, 250 mg, 1 g | 563.00 € (100 mg) |
CymitQuimica | 54-BUP08321 | 25 mg, 50 mg, 100 mg, 200 mg | 231.00 € (25 mg) to 678.00 € (200 mg) |
CymitQuimica | TM-T9834 | 1 mg, 5 mg, 10 mg | 38.00 € (1 mg) to 90.00 € (10 mg) |
This pricing information suggests that the compound is primarily marketed as a specialty research chemical, with relatively high costs per unit weight typical of compounds synthesized in small batches for research purposes .
Limitations in Current Research and Future Directions
The available data on (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one reveals several gaps in current knowledge that present opportunities for future research:
Future Research Directions
Potential areas for future investigation include:
-
Systematic evaluation of biological activity across different receptor and enzyme systems
-
Exploration of the compound as a scaffold for developing derivatives with enhanced properties
-
Computational studies to predict potential biological targets based on structural characteristics
-
Development of structure-activity relationships through the synthesis and testing of analogs
-
Investigation of potential therapeutic applications based on the observed or predicted activity profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume